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Compound of Interest

Compound Name:
(2-Iodophenyl)(pyridin-3-

yl)methanone

Cat. No.: B11811572

Get Quote

Part 1: Executive Summary & Chemical Identity
3-(2-Iodobenzoyl)pyridine is a diaryl ketone featuring a pyridine ring (3-position) and an ortho-

iodophenyl ring. Its structural uniqueness lies in the proximity of the iodine atom to the carbonyl

and the pyridine nitrogen, making it a "pre-organized" substrate for palladium-catalyzed

intramolecular cyclization (Heck-type or direct arylation) to form tricyclic aza-aromatics.
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Property Detail

IUPAC Name (2-Iodophenyl)(pyridin-3-yl)methanone

Common Name 3-(2-Iodobenzoyl)pyridine

CAS Number
Not widely indexed; analogue 2-pyridyl isomer is

76160-35-5

Molecular Formula C₁₂H₈INO

Molecular Weight 309.10 g/mol

Physical State Off-white to yellow solid

Solubility
Soluble in DCM, CHCl₃, DMSO; sparingly

soluble in water

Part 2: Synthesis Protocol (Authoritative Route)
To ensure the integrity of the ortho-iodo substituent (which is prone to elimination to form

benzyne under aggressive metallation conditions), the recommended synthetic route involves

the nucleophilic addition of 3-lithiopyridine to 2-iodobenzaldehyde, followed by oxidation.

Step 1: Formation of (2-Iodophenyl)(pyridin-3-
yl)methanol

Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi), 2-Iodobenzaldehyde, dry Diethyl

Ether/THF.

Protocol:

Dissolve 3-bromopyridine (1.0 equiv) in dry THF under Argon at -78°C.

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate 3-lithiopyridine.

Slowly add a solution of 2-iodobenzaldehyde (1.0 equiv) in THF.

Stir at -78°C for 1 h, then warm to room temperature (RT).
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Quench with saturated NH₄Cl. Extract with EtOAc.

Yield: ~85% of the intermediate alcohol.

Step 2: Oxidation to 3-(2-Iodobenzoyl)pyridine
Reagents: Manganese Dioxide (MnO₂) or PCC (Pyridinium Chlorochromate), DCM.

Protocol:

Dissolve the alcohol from Step 1 in DCM.

Add activated MnO₂ (10 equiv) or PCC (1.5 equiv).

Stir at RT for 12–24 h (monitor by TLC).

Filter through a Celite pad to remove solids.

Concentrate the filtrate to obtain the crude ketone.

Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Spectroscopic Data (NMR, IR, MS)[3][6]
The following data represents the characteristic signals for 3-(2-Iodobenzoyl)pyridine.

Assignments are based on the deshielding effects of the carbonyl group and the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

9.05 Singlet (s) 1H Py-H2

Deshielded by N

and C=O; most

downfield signal.

8.82 Doublet (d) 1H Py-H6

J ≈ 4.8 Hz.

Adjacent to

Nitrogen.[1][2][3]

[4]

8.15 Doublet (d) 1H Py-H4

J ≈ 7.9 Hz.

Adjacent to C=O

attachment.

7.96 Doublet (d) 1H Ph-H3'

J ≈ 7.9 Hz. Ortho

to Iodine

(deshielded).

7.48
Doublet of

Doublets (dd)
1H Py-H5

J ≈ 7.9, 4.8 Hz.

Coupling to H4

and H6.

7.45 Multiplet (m) 1H Ph-H6'
Ortho to

Carbonyl.

7.20 – 7.35 Multiplet (m) 2H Ph-H4', H5'
Remaining

aromatic protons.

¹³C NMR (100 MHz, CDCl₃)
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Shift (δ, ppm) Assignment Structural Insight

194.5 C=O Ketone carbonyl carbon.

153.2 Py-C2 Alpha-carbon (N-adjacent).

150.8 Py-C6 Alpha-carbon (N-adjacent).

142.5 Ph-C1' Ipso-carbon attached to C=O.

140.1 Ph-C3'

Carbon bearing Iodine (C-I

usually shielded, but ortho

effects apply).

137.2 Py-C4 Gamma-carbon.

132.5 Py-C3 Ipso-carbon attached to C=O.

131.0 - 128.0 Ph-C4', C5', C6' Aromatic methines.

123.5 Py-C5 Beta-carbon.

92.4 C-I
Carbon attached to Iodine

(significantly upfield).

Infrared (IR) Spectroscopy
Instrument: FT-IR (ATR or KBr pellet).

Key Absorptions:

1665 cm⁻¹ (Strong): C=O Stretching (Diaryl ketone). The conjugation lowers the frequency

from standard ketones (1715 cm⁻¹).

1585 cm⁻¹ (Medium): C=N / C=C Aromatic Stretching.

750 cm⁻¹ (Strong): C-H Out-of-plane bending (Ortho-substituted benzene).

690 cm⁻¹: C-I Stretching (often weak/obscured).

Mass Spectrometry (MS)
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Ionization: ESI+ or EI (70 eV).

Data:

m/z 309.9 [M+H]⁺: Molecular ion (Base peak in ESI).

m/z 183 [M - I]⁺: Loss of Iodine radical/cation.

m/z 106 [C₆H₄NO]⁺: Pyridoyl cation (Py-C≡O⁺).

m/z 78 [C₅H₄N]⁺: Pyridyl cation.

Part 4: Advanced Application (Azafluorenone
Synthesis)
The primary utility of 3-(2-Iodobenzoyl)pyridine is its conversion to 4-azafluorenone (5H-

indeno[1,2-b]pyridin-5-one) via a Palladium-catalyzed intramolecular cyclization. This reaction

constructs the central 5-membered ring.

Mechanism: Intramolecular Direct Arylation
Unlike a standard Heck reaction (which requires an alkene), this transformation involves the

activation of the Pyridine C-H bond (at the 2-position) by the Palladium species inserted into

the C-I bond.

Reaction Conditions:

Catalyst: Pd(OAc)₂ (5-10 mol%)

Ligand: PPh₃ or specialized phosphines.

Base: K₂CO₃ or Ag₂CO₃ (to neutralize HI).

Solvent: DMF or DMAc, 100-120°C.

Workflow Diagram
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3-Bromopyridine Step 1: Lithiation
(n-BuLi, -78°C)

Step 2: Addition
(+ 2-Iodobenzaldehyde)

Intermediate:
(2-Iodophenyl)(pyridin-3-yl)methanol

Step 3: Oxidation
(MnO2, DCM)

Target:
3-(2-Iodobenzoyl)pyridine

Step 4: Pd-Cyclization
(Pd(OAc)2, K2CO3, 120°C)

Product:
4-Azafluorenone

Click to download full resolution via product page

Caption: Synthetic pathway from 3-bromopyridine to 4-azafluorenone via the 3-(2-

iodobenzoyl)pyridine intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 3-
(2-Iodobenzoyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11811572/docs#technical-guide-spectroscopic-data-
synthesis-of-3-2-iodobenzoyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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